molecular formula C17H14F2N4O2 B14088457 N'~1~,N'~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide

N'~1~,N'~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide

Cat. No.: B14088457
M. Wt: 344.31 g/mol
InChI Key: MAPYVAYHBIZRRN-CLVAPQHMSA-N
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Description

N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a propanedihydrazide backbone through methylene linkages. The presence of fluorine atoms in the phenyl rings enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and propanedihydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme activities.

    Medicine: Research suggests its potential use in developing new therapeutic agents due to its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, altering their activities and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide stands out due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H14F2N4O2

Molecular Weight

344.31 g/mol

IUPAC Name

N,N'-bis[(E)-(4-fluorophenyl)methylideneamino]propanediamide

InChI

InChI=1S/C17H14F2N4O2/c18-14-5-1-12(2-6-14)10-20-22-16(24)9-17(25)23-21-11-13-3-7-15(19)8-4-13/h1-8,10-11H,9H2,(H,22,24)(H,23,25)/b20-10+,21-11+

InChI Key

MAPYVAYHBIZRRN-CLVAPQHMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)F)F

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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